Beta-alanine 13C3,15N is a isotopically labelled version of the naturally occurring molecule beta-alanine. It contains three carbon atoms (C3) and one nitrogen atom (15N) enriched with the stable isotopes carbon-13 and nitrogen-15, respectively. These stable isotopes are heavier versions of the more common isotopes carbon-12 and nitrogen-14.
Beta-alanine 13C3,15N is primarily used in metabolic studies to trace the fate and pathway of beta-alanine in living organisms.
Beta-alanine 13C3, 15N is a specifically isotopically labeled version of the non-canonical amino acid beta-alanine. It contains three enriched carbon-13 atoms (13C3) and one enriched nitrogen-15 atom (15N) at specific positions in its molecule []. Unlike the naturally occurring beta-alanine, these enriched isotopes make Beta-alanine 13C3, 15N a powerful tool in scientific research, particularly for applications involving mass spectrometry [].
Beta-alanine 13C3, 15N shares the same core structure as regular beta-alanine, which consists of a three-carbon chain with an amine group (NH2) attached to the second carbon (β-position) and a carboxylic acid group (COOH) at the end of the chain. However, in Beta-alanine 13C3, 15N, all three carbon atoms and the nitrogen atom are enriched with their respective stable isotopes (13C and 15N). This isotopic enrichment creates a distinct mass signature for the molecule, allowing scientists to differentiate it from its unlabeled counterpart during analysis [].
Since Beta-alanine 13C3, 15N is isotopically identical to regular beta-alanine except for the enriched atoms, their physical and chemical properties are expected to be very similar.
Here are some general properties of beta-alanine (data not specifically available for Beta-alanine 13C3, 15N) [, ]:
Beta-alanine 13C3, 15N does not have its own mechanism of action. Its primary function is as an internal standard in a technique called stable isotope dilution mass spectrometry (SIDMS) []. SIDMS utilizes a known amount of the isotopically labeled compound (internal standard) to quantify the concentration of the unlabeled analyte (regular beta-alanine) in a biological sample. By comparing the mass signals of the labeled and unlabeled compounds, scientists can accurately determine the amount of the analyte present.